molecular formula C8H18N2O B12404312 C3-Amide-C4-NH2

C3-Amide-C4-NH2

Cat. No.: B12404312
M. Wt: 158.24 g/mol
InChI Key: HQTYZWYSIZOPGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C3-Amide-C4-NH2 typically involves the reaction of an amine with an acid chloride. This process can be carried out under mild conditions, often at room temperature, and does not require the use of catalysts . The reaction mechanism involves nucleophilic addition followed by proton transfer-induced elimination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: C3-Amide-C4-NH2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

C3-Amide-C4-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C3-Amide-C4-NH2 involves its role as a linker in antibody-drug conjugates. It facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This targeted approach enhances the efficacy of the therapeutic agents while minimizing side effects .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(4-aminobutyl)butanamide

InChI

InChI=1S/C8H18N2O/c1-2-5-8(11)10-7-4-3-6-9/h2-7,9H2,1H3,(H,10,11)

InChI Key

HQTYZWYSIZOPGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCCN

Origin of Product

United States

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